N-(2-Carboxyethyl)iminodiacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Chelating. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

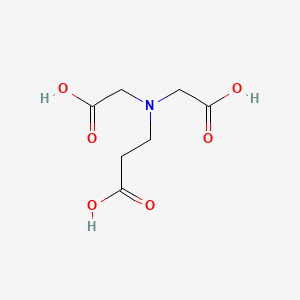

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(carboxymethyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6/c9-5(10)1-2-8(3-6(11)12)4-7(13)14/h1-4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRBFYBQPCJRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074607 | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-75-6 | |

| Record name | N-(2-Carboxyethyl)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanine diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, N,N-bis(carboxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(carboxymethyl)-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ALANINE DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KOU355F9Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CAS number 6245-75-6 properties and uses

Technical Profile: -Alanine Diacetic Acid ( -ADA)

A Biodegradable Chelation Matrix for Next-Generation Formulations

Executive Summary & Identity

-Alanine Diacetic Acid (This guide provides a comprehensive technical analysis of

Chemical Identity Table

| Property | Specification |

| IUPAC Name | N-(2-Carboxyethyl)iminodiacetic acid |

| Synonyms | |

| CAS Number | 6245-75-6 |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| Appearance | White crystalline solid |

| Solubility | Highly soluble in water; insoluble in organic solvents |

| pKa Values | |

| Melting Point | 190–200 °C (Decomposition) |

Synthesis & Manufacturing Engineering

The industrial synthesis of

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of IDA onto the

Reaction Conditions:

-

Reactants: Disodium Iminodiacetate + Acrylic Acid (or Acrylonitrile).[1]

-

Temperature: Controlled at 30–35°C to prevent polymerization of acrylic acid.

-

Yield: Typically >97% with purity >99.5%.[2]

Figure 1: The atom-efficient Michael Addition synthesis route for

Mechanism of Action: Chelation Thermodynamics

tetradentate ligandStructural Dynamics

-

Binding Sites: 1 Nitrogen (donor) + 3 Carboxylate Oxygens (donors).

-

Ring Size:

-

Two 5-membered rings: Formed by the acetate arms (highly stable).

-

One 6-membered ring: Formed by the propionate arm (moderately stable).

-

This "mixed-ring" architecture is critical. While 5-membered rings (like in EDTA) provide maximum stability for transition metals, the inclusion of a 6-membered ring slightly lowers the stability constant (

Comparative Stability Constants (Log K)

| Metal Ion | NTA (Reference) | EDTA (Reference) | Significance | |

| ~11.0 | 12.9 | 18.8 | Strong sequestration of oxidative catalysts. | |

| ~5.0 | 6.4 | 10.7 | Moderate binding; safer for topical use. | |

| ~4.5 | 5.4 | 8.7 | Weak binding; preserves formulation ionic balance. |

Experimental Protocols

Protocol A: Determination of Chelation Capacity (Complexometric Titration)

Objective: Quantify the active content of

Reagents:

-

Titrant: 0.05 M

standard solution. -

Buffer: Acetate buffer (pH 5.5).

-

Indicator: PAN (1-(2-Pyridylazo)-2-naphthol), 0.1% in ethanol.

Workflow:

-

Dissolution: Dissolve 200 mg of

-ADA sample in 50 mL deionized water. -

Buffering: Add 10 mL Acetate buffer to adjust pH to 5.5.

-

Indicator: Add 3-5 drops of PAN indicator. Solution turns yellow .

-

Titration: Titrate with 0.05 M

until the color shifts sharply from yellow to violet/purple . -

Calculation:

Where

Protocol B: Formulation Stability Stress Test

Objective: Validate

Figure 2: Workflow for assessing antioxidant protection capacity.

Applications & Regulatory Status

Pharmaceutical & Cosmetic Applications

-

Antioxidant Synergist: Inhibits Fenton reactions by sequestering

and -

Preservative Booster: Destabilizes bacterial cell walls by chelating

and -

Clarifying Agent: Prevents precipitation of insoluble salts (calcium carbonate/stearate) in hard water.

Safety & Toxicology (E-E-A-T)

-

Biodegradability:

-ADA is readily biodegradable (>98% in 8 weeks, OECD 301), resolving the persistence issues associated with EDTA. -

Toxicity:

-

Oral:

mg/kg (Rat). -

Dermal: Non-irritating at typical use concentrations (<0.5%).

-

Regulatory: Reviewed by the Cosmetic Ingredient Review (CIR) and deemed safe for use.

-

References

-

BASF Aktiengesellschaft. (1996).

-alaninediacetic acid or its alkali metal or ammonium salts. US Patent 5,530,159. Link -

Cosmetic Ingredient Review (CIR). (2021). Safety Assessment of

-Alanine Diacetic Acid and Tetrasodium Glutamate Diacetate. Link -

International Organization for Standardization. (2002).[3] ISO 16588:2002 Water quality — Determination of six complexing agents — Gas-chromatographic method. Link

- Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. Plenum Press.

-

Santa Cruz Biotechnology. this compound Product Data Sheet. Link

β-Alaninediacetic acid (β-ADA) stability and degradation

An In-depth Technical Guide to the Stability and Degradation of β-Alaninediacetic Acid (β-ADA)

Authored by: Gemini, Senior Application Scientist

Abstract

β-Alaninediacetic acid (β-ADA), a tetradentate aminopolycarboxylate chelating agent, presents a unique profile of chemical properties, stability, and biodegradability. This technical guide provides a comprehensive analysis of the factors governing the stability of β-ADA and the primary pathways through which it degrades. We will explore its behavior under various environmental conditions, including temperature, pH, and in the presence of oxidative agents. Furthermore, this document details a robust, self-validating experimental protocol for assessing its stability, offers insights into relevant analytical methodologies, and contextualizes its performance against other common chelating agents. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of β-ADA's molecular lifecycle.

Introduction to β-Alaninediacetic Acid (β-ADA)

β-Alaninediacetic acid, systematically named 3-[Bis(carboxymethyl)amino]propanoic acid, is a structural analogue of well-known chelants like Ethylenediaminetetraacetic acid (EDTA).[1] It is an organic compound with the formula HO₂CCH₂CH₂N(CH₂CO₂H)₂.[1] As a chelating agent, its primary function is to form stable, water-soluble complexes with metal ions, thereby controlling their reactivity in a system. This property is valuable in various industrial, cosmetic, and pharmaceutical applications. Unlike its α-amino acid counterparts, the amino group in the β-alanine backbone is attached to the β-carbon, a structural nuance that influences its chelating efficacy and degradation profile.[2]

Physicochemical Properties

A foundational understanding of β-ADA's properties is essential for any stability analysis. It is a white, water-soluble solid that decomposes at temperatures between 190-200°C.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₆ | [1][3] |

| Molar Mass | 205.17 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 190–200 °C (decomposition) | [1] |

| Solubility in Water | Soluble | [1] |

| IUPAC Name | 3-[bis(carboxymethyl)amino]propanoic acid | [3] |

The Stability Profile of β-Alaninediacetic Acid

The stability of β-ADA is not absolute and is critically influenced by several environmental factors. Its efficacy as a chelating agent is directly tied to its ability to remain intact under operational conditions.

Thermal Stability

β-ADA exhibits moderate thermal stability. In its solid form, it begins to decompose at temperatures approaching 190°C.[1] In aqueous solutions, its stability is comparable to other aminopolycarboxylate chelating agents, which can be stable at temperatures attainable at atmospheric pressure but may decompose at temperatures around 204-232°C.[4] High temperatures, especially in the presence of moisture or light, can accelerate degradation.

Influence of pH

The pH of the medium is a critical determinant of β-ADA's stability and its metal-chelating capacity. Like other aminopolycarboxylates, its stability can be compromised in highly acidic or highly alkaline environments, though it is generally robust within a wide pH range.[1][4] The protonation state of its carboxyl and amine groups, which is pH-dependent, directly impacts the stability constant (logK) of the metal-chelate complex. For any given metal complex, there is an optimal pH range where the chelate is most stable.[5]

Oxidative Degradation

β-ADA is susceptible to degradation by strong oxidizing agents. Studies have specifically investigated its decomposition in the presence of hydrogen peroxide, particularly under alkaline conditions.[6] This pathway is significant in applications where oxidative conditions are present, such as in certain cleaning formulations or advanced oxidation processes for wastewater treatment. The degradation mechanism often involves radical attack on the molecule.[7]

The diagram below illustrates the key external factors that influence the molecular integrity of β-ADA.

Caption: Key environmental factors impacting the stability of β-ADA.

Degradation Pathways

The breakdown of β-ADA can occur through several mechanisms, with biodegradation being the most extensively, albeit conflictingly, reported.

Biodegradation

The biodegradability of β-ADA is a subject of contradictory reports in the scientific literature.[1]

-

Evidence for High Biodegradability : One key study demonstrated that in a continuous test simulating a wastewater treatment plant, β-ADA removal reached 98% after eight weeks.[8] This suggests that under specific conditions with adapted microbial sludge, it can be very well degraded.[1][8]

-

Evidence for Poor Biodegradability : Conversely, other sources indicate poor microbial degradability and adsorbability.[1] Its performance in this regard has been unfavorably compared to newer, rapidly biodegradable chelating agents like methylglycinediacetic acid (MGDA), which has limited the widespread adoption of β-ADA as a substitute for the persistent EDTA.[1]

This discrepancy highlights the critical role of environmental conditions and microbial consortia in the ultimate fate of β-ADA. The degradation likely proceeds via enzymatic pathways that cleave the molecule into smaller, metabolizable fragments. The parent molecule, β-alanine, can be catabolized by transamination to malonate-semialdehyde, which is then further processed into acetyl-CoA for entry into central metabolism.[2][9]

Chemical Degradation

Beyond biodegradation, chemical processes can break down β-ADA. As mentioned, oxidative degradation via agents like hydrogen peroxide is a documented pathway.[6] This process is often catalyzed by the presence of metal ions. The mechanism likely involves the generation of hydroxyl radicals which attack the C-N bonds within the molecule.[7] Hydrolysis of the carboxymethyl groups is also a potential degradation route, although this is generally slow for aminopolycarboxylates unless under harsh conditions of extreme pH and high temperature.[4][10]

A Self-Validating Protocol for β-ADA Stability Assessment

To provide actionable insights for laboratory professionals, this section outlines a robust, step-by-step methodology for evaluating the stability of β-ADA under specific stress conditions. The inclusion of controls at each stage is critical for generating trustworthy and interpretable data.

Objective: To quantify the degradation of β-ADA over time when exposed to a specific stressor (e.g., elevated temperature, UV light, specific pH, or an oxidizing agent).

Materials:

-

β-Alaninediacetic acid (high purity standard)

-

High-purity water (e.g., HPLC-grade)

-

Buffer solutions for pH control (e.g., phosphate, acetate)

-

Stressor agent (e.g., 30% H₂O₂ for oxidative stress)

-

Quenching agent (if necessary, e.g., catalase for H₂O₂)

-

Incubator/water bath with precise temperature control

-

Calibrated pH meter

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Experimental Workflow:

-

Preparation of Stock & Working Solutions:

-

Prepare a concentrated stock solution of β-ADA (e.g., 10 mg/mL) in high-purity water. The causality here is to create a single, homogenous source to minimize variability between samples.

-

Prepare working solutions by diluting the stock solution in the relevant test buffer (e.g., pH 4, 7, and 9) to a final concentration suitable for the analytical method (e.g., 100 µg/mL).

-

-

Establishment of Control & Test Groups:

-

T₀ Sample (Baseline): Immediately analyze a sample of the working solution. This provides the initial, undegraded concentration and serves as the 100% reference point.

-

Control Group: Store an aliquot of the working solution under non-stress conditions (e.g., protected from light at 4°C). This sample validates that degradation is due to the stressor and not inherent instability in the matrix.

-

Test Group: Subject aliquots of the working solution to the desired stress condition (e.g., place in a 60°C incubator).

-

-

Time-Point Sampling:

-

At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from both the Control and Test groups.

-

If a reactive stressor is used (like H₂O₂), immediately add a quenching agent to stop the degradation reaction upon sampling. This ensures the measured concentration accurately reflects that specific time point.

-

-

Sample Analysis:

-

Quantify the concentration of the remaining β-ADA in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[11] The use of a validated method is a self-validating step, ensuring accuracy and precision.

-

A chromatographic method is also crucial for identifying and potentially quantifying major degradation products that may appear as new peaks in the chromatogram.

-

-

Data Analysis & Interpretation:

-

Calculate the percentage of β-ADA remaining at each time point relative to the T₀ sample.

-

Plot the percentage of remaining β-ADA versus time for both the control and test groups. Significant degradation in the test group compared to the stable control group confirms the effect of the stressor.

-

Calculate the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

-

The following diagram illustrates this self-validating experimental workflow.

Caption: Experimental workflow for a β-ADA stability study.

Conclusion

β-Alaninediacetic acid possesses a nuanced stability profile that is highly dependent on its chemical environment. While it demonstrates good thermal and pH stability under moderate conditions, it is susceptible to degradation by strong oxidizing agents and, under certain conditions, microbial action. The conflicting reports on its biodegradability underscore the need for application-specific testing rather than reliance on generalized data. For professionals in research and drug development, a thorough understanding of these stability-defining factors and the implementation of robust, controlled analytical protocols are paramount to successfully leveraging β-ADA's chelating properties while ensuring product integrity and environmental compatibility.

References

-

Wikipedia. N-(2-Carboxyethyl)iminodiacetic acid. [Link]

-

Chem Connections. General Concepts of the Chemistry of Chelation. [Link]

-

PubMed. Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system. [Link]

-

PubMed. Biodegradation and aquatic toxicity of beta-alaninediacetic acid (beta-ADA). [Link]

-

The Good Scents Company. beta-alanine diacetic acid. [Link]

-

PubChem. Beta-Alanine Diacetic Acid. [Link]

-

PubMed. Excessive excretion of beta-alanine and of 3-hydroxypropionic, R- and S-3-aminoisobutyric, R- and S-3-hydroxyisobutyric and S-2-(hydroxymethyl)butyric acids probably due to a defect in the metabolism of the corresponding malonic semialdehydes. [Link]

-

Wikipedia. β-Alanine. [Link]

-

PMC - PubMed Central. Advances in the synthesis of β-alanine. [Link]

-

PubChem. β-alanine degradation. [Link]

-

NIH. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review. [Link]

-

ResearchGate. Temperature Effect on the Acid–Base Properties of β-Alanine in Aqueous Solution. [Link]

-

MDPI. β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. [Link]

-

NIH. Optimization of a Quantitative Anti-Drug Antibodies against Infliximab Assay with the Liquid Chromatography-Tandem Mass Spectrometry: A Method Validation Study and Future Perspectives. [Link]

-

Green-Mountain Chem. Chelating capacity and stability. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. β-Alanine - Wikipedia [en.wikipedia.org]

- 3. Beta-Alanine Diacetic Acid | C7H11NO6 | CID 535795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.beloit.edu [chemistry.beloit.edu]

- 5. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]

- 6. beta-alanine diacetic acid, 6245-75-6 [thegoodscentscompany.com]

- 7. Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system: Influencing factors, degradation mechanism and DBP formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biodegradation and aquatic toxicity of beta-alaninediacetic acid (beta-ADA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of a Quantitative Anti-Drug Antibodies against Infliximab Assay with the Liquid Chromatography-Tandem Mass Spectrometry: A Method Validation Study and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aqueous Solubility of N-(2-Carboxyethyl)iminodiacetic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(2-Carboxyethyl)iminodiacetic acid (CEIDA), also known as β-Alaninediacetic acid (β-ADA), is a tricarboxylic aminopolycarboxylic acid with significant applications as a chelating agent. Its efficacy in various applications, from industrial processes to pharmaceutical formulations, is fundamentally governed by its behavior in aqueous media. This guide provides a comprehensive technical overview of the aqueous solubility of CEIDA, detailing its physicochemical properties, the critical factors influencing its solubility, and standardized methodologies for its empirical determination. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as an essential resource for professionals requiring a deep and functional understanding of this compound.

Introduction to this compound (CEIDA)

CEIDA is an organic compound with the formula HO₂CCH₂CH₂N(CH₂CO₂H)₂.[1] It is a structural analogue of the well-known chelator nitrilotriacetic acid (NTA), featuring a propionic acid group in place of one acetic acid arm. This structural modification influences its chelating properties and, critically, its solubility characteristics. Understanding the aqueous solubility of CEIDA is paramount for its effective application, particularly in drug development, where it may be used as an excipient, a stabilizer for metal-sensitive active pharmaceutical ingredients (APIs), or in chelation therapy.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₆ | [1][2] |

| Molecular Weight | 205.17 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | ~195-200 °C (with decomposition) | [1][3] |

| CAS Number | 6245-75-6 | [4] |

The Theoretical Basis of CEIDA's Aqueous Solubility

The solubility of CEIDA is intrinsically linked to its molecular structure, which contains three carboxylic acid groups and one tertiary amine group. These functional groups can exist in different protonation states depending on the pH of the aqueous solution. This behavior is the primary determinant of its solubility.

The Critical Role of pH and pKa

Like other aminopolycarboxylic acids, CEIDA is a zwitterionic compound. Its solubility in water is lowest at its isoelectric point (pI), where the net charge on the molecule is zero, leading to stronger intermolecular interactions and a more stable crystal lattice. As the pH moves away from the pI, the molecule becomes increasingly charged, enhancing its interaction with polar water molecules and thereby increasing its solubility.

-

In strongly acidic solutions (pH < pKa₁): All three carboxyl groups and the amino group are protonated, giving the molecule a net positive charge.

-

In moderately acidic to neutral solutions: The carboxyl groups begin to deprotonate, forming carboxylate anions. The molecule will pass through its zwitterionic and net-negative states.

-

In alkaline solutions (pH > pKa₃): All three carboxyl groups are deprotonated, resulting in a species with a significant net negative charge, which is expected to be highly soluble in water.

The ionization states of CEIDA as a function of pH can be visualized as follows:

Caption: Logical relationship of CEIDA's net charge and solubility with pH.

Impact of Temperature

For most solid solutes, solubility in water increases with temperature. The dissolution of CEIDA is expected to be an endothermic process, meaning that increasing the temperature will provide the necessary energy to overcome the crystal lattice energy, favoring dissolution. However, the extent of this effect must be determined empirically.

Experimental Determination of Aqueous Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The Shake-Flask method, as outlined in OECD Guideline 105, is the most common and accepted technique for determining the water solubility of chemical substances.[5][6]

Principle of the Shake-Flask Method

This method involves equilibrating an excess amount of the solid solute (CEIDA) with a specific volume of water at a controlled temperature. After equilibrium is reached, the concentration of CEIDA in the aqueous phase is determined by a suitable analytical method. This concentration represents the saturation solubility under the tested conditions.[5]

Self-Validating Experimental Protocol: Shake-Flask Method (OECD 105)

This protocol is designed to be a self-validating system, ensuring the integrity and accuracy of the results.

Materials and Equipment:

-

This compound (purity >98%)[2]

-

Reagent-grade water (e.g., Type I ultrapure)

-

Buffer solutions (for pH-dependent studies)

-

Thermostatic shaking incubator or water bath

-

Centrifuge capable of temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

-

Volumetric flasks and pipettes (Class A)

Step-by-Step Methodology:

-

Preliminary Test:

-

Rationale: To estimate the approximate solubility and determine the appropriate sample amount and analytical concentration range.

-

Procedure: Add CEIDA to a series of vials in decade increments (e.g., 1 mg, 10 mg, 100 mg, 1000 mg) to a fixed volume of water (e.g., 10 mL). Shake vigorously at the desired temperature for 24 hours. Visually inspect for undissolved solid to bracket the solubility range.

-

-

Main Experiment - Equilibration:

-

Rationale: To achieve a true thermodynamic equilibrium between the solid and dissolved states. The use of multiple time points for sampling validates that equilibrium has been reached.

-

Procedure: a. Add an excess amount of CEIDA (e.g., 5 times the estimated solubility) to several flasks containing a precise volume of water (or buffer solution of a specific pH). b. Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the flasks at a constant speed. d. Equilibrium Validation: Draw samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentrations from at least three consecutive time points are constant within the analytical method's variability (e.g., ± 5%).

-

-

Sample Preparation and Phase Separation:

-

Rationale: To isolate the saturated aqueous solution from the undissolved solid without altering the equilibrium concentration. Centrifugation at the equilibration temperature is critical.

-

Procedure: a. Let the flasks stand at the test temperature to allow the solid to settle. b. Transfer an aliquot of the suspension to a centrifuge tube. c. Centrifuge at the same temperature as the equilibration to prevent precipitation or further dissolution. d. Immediately after centrifugation, carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. The first portion of the filtrate should be discarded to saturate the filter material.

-

-

Analysis:

-

Rationale: To accurately quantify the concentration of dissolved CEIDA. HPLC is a specific and sensitive method for this purpose.

-

Procedure: a. Prepare a series of calibration standards of CEIDA of known concentrations. b. Analyze the filtered samples and calibration standards using a validated HPLC method. An example method could involve a mixed-mode column with an acidic mobile phase and detection by ELSD or MS.[7] c. Calculate the concentration of CEIDA in the samples by comparing their analytical response to the calibration curve.

-

The following diagram illustrates the workflow for this protocol:

Sources

A Technical Guide to the Spectroscopic Signatures of N-(2-Carboxyethyl)iminodiacetic Acid

An In-Depth Analysis for Researchers and Drug Development Professionals

N-(2-Carboxyethyl)iminodiacetic acid, also known as β-Alanine-N,N-diacetic acid (β-ADA), is a tricarboxylic acid and a tertiary amine with significant applications in coordination chemistry and as a chelating agent. Its molecular structure presents a unique arrangement of functional groups that give rise to distinct spectroscopic signatures. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights for its identification and characterization in a research and development setting.

Molecular Structure and Spectroscopic Overview

This compound possesses a central nitrogen atom bonded to two carboxymethyl groups and one carboxyethyl group. This structure dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information for structural confirmation. The following are predicted spectra based on the chemical environment of the nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three sets of non-equivalent methylene protons. The acidic protons of the carboxyl groups are often broad and may exchange with deuterium in deuterated solvents, leading to their disappearance from the spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.5 | Singlet | 4H | 2 x N-CH₂ -COOH |

| ~ 3.0 | Triplet | 2H | N-CH₂ -CH₂-COOH |

| ~ 2.8 | Triplet | 2H | N-CH₂-CH₂ -COOH |

Causality Behind Experimental Choices:

-

Solvent: A deuterated solvent such as D₂O is ideal for dissolving this polar, acidic compound. The use of D₂O will also result in the exchange of the acidic carboxyl protons, simplifying the spectrum by removing their broad signals.

-

Internal Standard: A water-soluble standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) would be appropriate for referencing the chemical shifts.

¹H NMR Workflow

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the two distinct types of methylene carbons and the two different carboxyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | N-CH₂-CH₂-COOH |

| ~ 172 | N-CH₂-COOH |

| ~ 55 | N-CH₂ -COOH |

| ~ 50 | N-CH₂ -CH₂-COOH |

| ~ 35 | N-CH₂-CH₂ -COOH |

Causality Behind Experimental Choices:

-

Proton Decoupling: To simplify the spectrum and enhance signal-to-noise, broadband proton decoupling is employed. This collapses the carbon signals into single lines.

-

Relaxation Agent: Due to the quaternary nature of the carboxyl carbons and potentially long relaxation times, a small amount of a relaxation agent like Cr(acac)₃ can be added to ensure quantitative detection, although this is often not necessary for simple identification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the carboxylic acid and amine functionalities.

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~ 1730 (strong) | C=O stretch | Carboxylic acid |

| ~ 1250 | C-O stretch | Carboxylic acid |

| ~ 1150 | C-N stretch | Tertiary amine |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

IR Spectroscopy Logical Flow

Caption: Simplified workflow of an FT-IR experiment.

Trustworthiness and Self-Validation

The presented spectroscopic data, while predicted, is based on well-established principles of NMR and IR spectroscopy. The internal consistency of the data serves as a self-validating system. For instance, the number of signals in the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. The presence of characteristic IR absorptions for carboxylic acids and amines further corroborates the structure. For definitive confirmation, comparison with an authenticated reference standard is always recommended.

References

As this guide is based on predicted data due to the absence of publicly available experimental spectra, direct citations for the data are not applicable. The principles of NMR and IR spectroscopy used for these predictions are foundational and can be found in standard organic chemistry and spectroscopy textbooks.

Methodological & Application

Applications of N-(2-Carboxyethyl)iminodiacetic acid in water softening

Application Note: N-(2-Carboxyethyl)iminodiacetic Acid (

Executive Summary

This compound, commonly referred to as

Scientific Foundation

Mechanism of Action: The "Claw" Effect

-ADA functions as a polydentate ligand. Upon deprotonation in alkaline environments (pH > 9), it exposes three carboxylate groups (Thermodynamic Stability vs. Biodegradability

The efficacy of a water softener is dictated by its stability constant (

-

High enough to strip

from hard water salts ( -

Low enough to prevent heavy metal mobilization in waste streams, unlike EDTA (

).

Table 1: Comparative Stability Constants (

| Chelating Agent | Biodegradability | ||

| ~6.0 – 7.0 | ~5.0 – 6.0 | High (>60% in 28 days) | |

| MGDA | ~7.0 | ~5.8 | High |

| EDTA | 10.7 | 8.8 | Low (Persistent) |

| GLDA | ~5.9 | ~5.0 | High |

Note: Values are approximate and pH-dependent.

Experimental Protocols

Protocol A: The Hampshire Test (Calcium Binding Capacity)

The industrial "Gold Standard" for determining the maximum amount of calcium a chelator can hold before precipitation occurs.

Principle: A known mass of

Reagents:

-

Analyte:

-ADA (solid or 40% solution). -

Titrant: 0.25 M Calcium Acetate solution (

). -

Buffer/Indicator Source: 2% Sodium Carbonate solution (

). -

pH Adjuster: 1 M NaOH and 1 M HCl.

-

Solvent: Deionized (DI) water.

Workflow Diagram (Graphviz):

Figure 1: Step-by-step workflow for the Hampshire Test to determine Calcium Binding Capacity.

Step-by-Step Procedure:

-

Preparation: Accurately weigh 1.0 g of

-ADA (dry basis) into a 250 mL Erlenmeyer flask. -

Solubilization: Add 100 mL of DI water. If the sample is acidic, neutralize with 1 M NaOH until clear.

-

Carbonate Addition: Add 10 mL of 2%

solution. This ensures that any unchelated calcium immediately precipitates as -

pH Adjustment: Adjust the pH of the solution to exactly 11.0 ± 0.1 using NaOH. Crucial: Chelation efficiency is pH-dependent; pH < 10 will yield falsely low results.

-

Titration: Titrate with 0.25 M Calcium Acetate solution. Add titrant slowly (1 mL/min) while stirring vigorously.

-

Endpoint: Observe the flask against a black background. The endpoint is reached when a faint, permanent turbidity persists for at least 30 seconds.

-

Calculation:

Where:- = Volume of Calcium Acetate titrant (mL)

- = Molarity of titrant (0.25 mol/L)

-

= Molar mass of

-

= Mass of

Self-Validation Check:

-

Control: Run a blank with EDTA disodium salt. The theoretical CBC for

is approx. 260-270 mg

Protocol B: Turbidimetric Titration (Instrumental Method)

For higher precision and reproducibility, eliminating visual subjectivity.

Principle: Uses a nephelometer or photometer (at 550-600 nm) to detect the onset of precipitation.

Setup:

-

Instrument: Photometric titrator or spectrophotometer with a dip probe.

-

Wavelength: 600 nm (minimizes absorbance by the chelate itself).

Procedure:

-

Prepare the sample as in Protocol A (Steps 1-4).

-

Place the beaker in the photometer path.

-

Start the titration with automatic dosing (e.g., 0.5 mL increments).

-

Data Plotting: Plot Absorbance (y-axis) vs. Volume of Titrant (x-axis) .

-

Analysis: The curve will remain flat (baseline) while the chelate binds calcium. The endpoint is the inflection point where absorbance sharply rises due to

formation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Premature Cloudiness | pH too low (< 10) | Ensure pH is adjusted to 11.0. |

| Drifting Endpoint | Perform titration rapidly or under nitrogen blanket to prevent atmospheric | |

| Low Capacity Value | Impure Sample | Verify the activity (%) of your |

References

-

Nitschke, L., et al. (1997).

-Alaninediacetic Acid." Chemosphere, 34(4), 807-815.[1] Link -

Richter, F., & Winkler, E.W. (1987). "The Calcium Binding Capacity of Polycarboxylates." Tenside Surfactants Detergents, 24(4), 213-216. (Standard source for Hampshire Test methodology).[2]

-

Kołodyńska, D. (2011).[3] "Chelating Agents of a New Generation as an Alternative to Conventional Chelators." IntechOpen. Link

- BASF Technical Information. "Trilon® M and Trilon® G: Chelating agents for the detergent industry." (Industrial reference for MGDA/ -ADA properties).

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) before handling chemicals.

Sources

Application Notes and Protocols for N-(2-Carboxyethyl)iminodiacetic Acid in Ion Exchange Chromatography

Introduction: Unveiling the Potential of N-(2-Carboxyethyl)iminodiacetic Acid (CEIDA) in High-Resolution Separations

In the landscape of biopharmaceutical purification and high-stakes analytical chromatography, the choice of ligand immobilized onto a stationary phase is paramount to achieving desired purity, yield, and process economy. While iminodiacetic acid (IDA) and nitrilotriacetic acid (NTA) have long been the workhorses of Immobilized Metal Affinity Chromatography (IMAC), a lesser-known but highly potent chelating agent, this compound (CEIDA), offers a unique set of properties that can be leveraged for sophisticated separation challenges.

CEIDA, also known as N,N-bis(carboxymethyl)-beta-alanine, is a structural analogue of IDA and NTA, possessing three carboxylic acid groups and a tertiary amine, which act as coordination sites for metal ions.[1][2] Its distinct molecular structure, featuring a propionic acid moiety, imparts unique steric and electronic characteristics that can translate into altered selectivity and binding kinetics compared to its more common counterparts. This guide provides a comprehensive overview of the application of CEIDA-functionalized resins in ion exchange chromatography, with a primary focus on IMAC for the purification of histidine-tagged proteins and the separation of metal ions.

Physicochemical Properties of CEIDA

A thorough understanding of the physicochemical properties of CEIDA is fundamental to its effective application in chromatography.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁NO₆ | [2] |

| Molecular Weight | 205.17 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Synonyms | N,N-bis(carboxymethyl)-beta-alanine, Nitrilodiacetic-propionic Acid |

The Principle of CEIDA-Based Ion Exchange Chromatography

CEIDA-functionalized resins operate on the principle of reversible binding of target molecules to a stationary phase. The nature of this interaction can be tailored to be primarily ionic or a combination of ionic and coordination chemistry, depending on the application.

-

Cation Exchange Chromatography: In the absence of chelated metal ions, the three carboxyl groups of CEIDA can be deprotonated at neutral to alkaline pH, creating a negatively charged surface. This allows the resin to function as a weak cation exchanger, binding positively charged molecules. Elution is typically achieved by decreasing the pH or increasing the ionic strength of the mobile phase.

-

Immobilized Metal Affinity Chromatography (IMAC): This is the most prominent application of CEIDA in chromatography. The CEIDA ligand is first charged with a divalent metal ion, most commonly Ni²⁺, Co²⁺, Cu²⁺, or Zn²⁺. The immobilized metal ion then serves as the affinity ligand for proteins or peptides with accessible histidine, cysteine, or tryptophan residues on their surface. Histidine-tagged recombinant proteins, in particular, exhibit strong affinity for these immobilized metal ions. Elution is typically achieved by competitive displacement with a soluble chelator like imidazole or by lowering the pH to protonate the histidine residues, thereby disrupting the coordination bond.

Diagram: Chelation of a Metal Ion by CEIDA

Caption: Chelation of a divalent metal ion (M²⁺) by the CEIDA ligand.

Advantages of CEIDA in IMAC: A Comparative Perspective

The choice between CEIDA, IDA, and NTA depends on the specific protein and the desired purity and yield.

| Ligand | Coordination Sites | Metal Ion Coordination | Available for Protein Binding | Key Characteristics |

| IDA | 3 (1 N, 2 O) | Tridentate | 3 | Higher binding capacity, potentially higher nonspecific binding. |

| NTA | 4 (1 N, 3 O) | Tetradentate | 2 | Higher specificity, lower metal ion leaching, potentially lower binding capacity. |

| CEIDA | 4 (1 N, 3 O) | Tetradentate | 2 | Potentially offers a balance of capacity and specificity due to its unique structure. The longer carboxyethyl arm may provide better accessibility for bulky proteins. |

The tetradentate nature of CEIDA, similar to NTA, suggests a strong coordination with the metal ion, which can lead to lower metal ion leaching and higher specificity compared to the tridentate IDA.[3] The longer carboxyethyl arm of CEIDA may also provide a beneficial spatial arrangement for the binding of certain proteins, potentially reducing steric hindrance and improving binding capacity for larger molecules.

Experimental Protocols

The following protocols provide a general framework for using CEIDA-functionalized resins. Optimization will be necessary for specific applications.

Protocol 1: Preparation and Packing of a CEIDA-Agarose Column

This protocol describes the preparation of a CEIDA-functionalized agarose resin and its packing into a chromatography column.

Materials:

-

This compound (CEIDA)

-

Epoxy-activated agarose beads

-

Coupling buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.5

-

Blocking solution: 1 M ethanolamine, pH 8.0

-

Wash solutions: Deionized water, 1 M NaCl

-

Chromatography column

Procedure:

-

Ligand Coupling: a. Suspend the epoxy-activated agarose beads in the coupling buffer. b. Dissolve CEIDA in the coupling buffer to a final concentration of 0.1 M. c. Mix the CEIDA solution with the agarose slurry and incubate with gentle shaking at 37°C for 16-24 hours.

-

Blocking of Unreacted Groups: a. Wash the resin with deionized water to remove unreacted CEIDA. b. Resuspend the resin in the blocking solution and incubate with gentle shaking at room temperature for 4 hours to block any remaining active epoxy groups.

-

Washing and Storage: a. Wash the resin extensively with deionized water, followed by 1 M NaCl, and then again with deionized water to remove any non-covalently bound material. b. Store the CEIDA-functionalized resin in a suitable storage buffer (e.g., 20% ethanol) at 4°C.

-

Column Packing: a. Create a slurry of the CEIDA-agarose resin in the desired packing buffer (e.g., deionized water or equilibration buffer). b. Pour the slurry into the chromatography column in one continuous motion to avoid air bubbles. c. Allow the resin to settle and then connect the column to a pump. d. Pack the column at a flow rate at least 1.3 times the intended operational flow rate until a stable bed height is achieved.

Protocol 2: Purification of a His-tagged Protein using CEIDA-IMAC

This protocol outlines the steps for purifying a histidine-tagged protein.

Materials:

-

Packed CEIDA-Agarose column

-

Metal charging solution: 50 mM NiSO₄ (or other desired metal salt) in deionized water

-

Equilibration/Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 10-20 mM imidazole, pH 7.5-8.0[4]

-

Wash Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.5-8.0[4]

-

Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 250-500 mM imidazole, pH 7.5-8.0[5]

-

Clarified cell lysate containing the His-tagged protein

Procedure:

-

Column Charging: a. Wash the column with 5 column volumes (CV) of deionized water. b. Load 2 CV of the metal charging solution onto the column. c. Wash the column with 5-10 CV of deionized water to remove excess metal ions.

-

Equilibration: a. Equilibrate the column with 5-10 CV of Equilibration/Binding Buffer until the pH and conductivity of the effluent match that of the buffer.

-

Sample Loading: a. Load the clarified cell lysate onto the column at a flow rate that allows for sufficient residence time for binding.

-

Washing: a. Wash the column with 5-10 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: a. Elute the bound His-tagged protein using the Elution Buffer. This can be done in a single step or with a linear gradient of increasing imidazole concentration. b. Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE).

-

Regeneration: a. Wash the column with 5 CV of a high salt buffer (e.g., 1 M NaCl) to remove any remaining protein. b. Strip the metal ions by washing with 5 CV of 50 mM EDTA, pH 8.0. c. Wash with 5 CV of deionized water. d. For more rigorous cleaning, wash with 5 CV of 0.5-1.0 M NaOH, followed by extensive washing with deionized water until the pH is neutral.[6] e. Re-equilibrate the column with Equilibration/Binding Buffer or store in 20% ethanol.

Diagram: IMAC Workflow

Caption: General workflow for His-tagged protein purification using CEIDA-IMAC.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or low protein binding | Incorrect buffer pH. | Ensure the binding buffer pH is between 7.5 and 8.0 to maintain the deprotonated state of histidine residues.[4] |

| His-tag is inaccessible. | Consider adding a flexible linker between the protein and the His-tag. | |

| Presence of strong chelators (e.g., EDTA) in the sample. | Remove chelating agents from the sample by dialysis or buffer exchange prior to loading. | |

| High non-specific binding | Insufficient imidazole in binding/wash buffers. | Increase the imidazole concentration in the binding and wash buffers (e.g., up to 40 mM) to reduce non-specific interactions.[5] |

| Hydrophobic or ionic interactions. | Increase the salt concentration (e.g., up to 500 mM NaCl) in the buffers.[4] | |

| Protein elutes in the wash step | Imidazole concentration in the wash buffer is too high. | Decrease the imidazole concentration in the wash buffer. |

| Protein does not elute | Elution buffer is too weak. | Increase the imidazole concentration in the elution buffer or decrease the pH of the elution buffer. |

| Protein has precipitated on the column. | Try eluting under denaturing conditions (e.g., with urea or guanidine hydrochloride). | |

| Column clogging | Incomplete sample clarification. | Ensure the sample is filtered (0.22 or 0.45 µm) or centrifuged at high speed before loading. |

Conclusion

This compound represents a valuable, albeit underutilized, tool in the chromatographer's arsenal. Its unique structural features suggest the potential for achieving a desirable balance between binding capacity and specificity in IMAC applications. By understanding the fundamental principles of ion exchange and chelation chemistry, and by systematically optimizing the experimental parameters outlined in this guide, researchers and drug development professionals can harness the power of CEIDA-functionalized resins to tackle challenging purification tasks and advance their scientific endeavors.

References

-

G-Biosciences. (2016, July 21). Coupling of ligands for carbohydrate affinity chromatography. Retrieved from [Link]

-

Lee, J. H., Lee, K., & Lee, Y. (2013). Effect of ligand density, receptor density, and nanoparticle size on cell targeting. PMC. Retrieved from [Link]

-

Bio-Rad. (n.d.). Regeneration Studies of Anion-Exchange Chromatography Resins. Retrieved from [Link]

-

MDPI. (2021, July 14). Iminodiacetic Acid (IDA) Cation-Exchange Nonwoven Membranes for Efficient Capture of Antibodies and Antibody Fragments. Retrieved from [Link]

-

Cytiva. (2018, September 21). How to determine dynamic binding capacity (DBC) of chromatography resins. Retrieved from [Link]

-

Cube Biotech. (n.d.). Differences of NTA & IDA. Retrieved from [Link]

-

Cytiva. (n.d.). Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. Retrieved from [Link]

-

LabXchange. (n.d.). Using Imidazole to Elute His-tagged Proteins from a Nickel Column. Retrieved from [Link]

-

Bornhorst, J. A., & Falke, J. J. (2000).[7] Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Enzymology, 326, 245–254. Retrieved from [Link]

- Google Patents. (n.d.). US4372858A - Method of regenerating ion exchangers.

-

G-Biosciences. (2019, March 19). Protein Purification with IMAC. Retrieved from [Link]

-

IBA Lifesciences. (n.d.). Effective Regeneration of Protein Purification Systems. Retrieved from [Link]

Sources

- 1. Functionalized Agarose Beads - CD Bioparticles [cd-bioparticles.com]

- 2. Characterization of functionalized chitosan-clinoptilolite nanocomposites for nitrate removal from aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iminodiacetic Acid (IDA) Cation-Exchange Nonwoven Membranes for Efficient Capture of Antibodies and Antibody Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neb.com [neb.com]

- 5. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]

- 6. reddit.com [reddit.com]

- 7. LabXchange [labxchange.org]

Titration method for determining metal binding constants of β-ADA

An Application Guide to the Titration Methods for Determining Metal Binding Constants of Amyloid-Beta (Aβ) Peptides

Authored by a Senior Application Scientist

Foreword: The interaction between metal ions and the amyloid-beta (Aβ) peptide is a critical area of research in neurodegenerative diseases, particularly Alzheimer's Disease. Dysregulation of metal homeostasis is linked to the aggregation and neurotoxicity of Aβ.[1][2][3] Accurately quantifying the binding affinity between various metal ions and Aβ is fundamental to understanding disease mechanisms and developing effective therapeutic strategies, such as chelation therapy.[4][5]

This document provides in-depth protocols and expert insights for determining these metal binding constants using three robust titration methodologies: Potentiometric (pH-metric) Titration, Spectrophotometric Titration, and Isothermal Titration Calorimetry (ITC). The narrative is structured to explain not just the procedural steps but the critical reasoning behind them, ensuring that researchers can execute these experiments with a high degree of confidence and scientific rigor.

Foundational Pre-Experimental Protocols

Success in any biophysical measurement involving Aβ hinges on meticulous preparation. The peptide's high propensity to aggregate can lead to irreproducible results if not handled correctly.[6][7][8]

Preparation of Aggregate-Free Aβ Peptide Stocks

The goal is to obtain a homogenous, monomeric solution of Aβ. A validated three-step procedure is highly recommended.[9]

Protocol: Aβ Solubilization and Purification

-

Initial Solubilization:

-

Allow the lyophilized synthetic Aβ peptide (e.g., Aβ40 or Aβ42) to equilibrate to room temperature for 10-15 minutes.

-

Dissolve the peptide in an organic solvent like hexafluoroisopropanol (HFIP) to break down pre-existing aggregates.[9] A typical concentration is 1 mg of Aβ per 1 mL of HFIP.

-

Vortex vigorously for 1-2 minutes until the solution is clear.

-

-

Solvent Exchange & Aliquoting:

-

The HFIP solution can be aliquoted into fresh microcentrifuge tubes.

-

Evaporate the HFIP using a gentle stream of nitrogen gas or a speed vacuum concentrator to form a thin peptide film.

-

Store these peptide film aliquots at -20°C or -80°C for long-term stability.

-

-

Reconstitution for Experimentation:

-

Prior to an experiment, take an aliquot and reconstitute the peptide film in a small volume of a denaturing solvent like DMSO.

-

Immediately dilute the solution into the desired aqueous buffer (e.g., HEPES, MOPS) to the final working concentration. Crucial Insight: The final DMSO concentration should typically be kept below 1-2% (v/v) to avoid interference with the experiment.

-

To ensure a monomeric state, perform size-exclusion chromatography (SEC) using a suitable column (like a Superdex 75) equilibrated with the final experimental buffer.[10] Collect the monomeric fraction for immediate use.

-

Buffer and Metal Solution Preparation

Causality Behind Buffer Selection: The choice of buffer is critical. Many common biological buffers (e.g., phosphate, citrate) are themselves chelating agents and will compete with Aβ for the metal ion, leading to erroneously low affinity measurements.

-

Recommended Buffers: Use non-coordinating or weakly-coordinating buffers such as HEPES, MES, or MOPS.

-

Ionic Strength: Maintain a constant ionic strength (e.g., 100-150 mM) using an inert salt like NaCl or KCl to keep activity coefficients constant.[11]

-

Metal Stock Solution: Prepare a high-concentration stock solution of the metal salt (e.g., ZnCl₂, CuSO₄) in ultrapure water. The exact concentration of this stock solution must be determined accurately via a standardization titration, for example, against a primary standard like ethylenediaminetetraacetic acid (EDTA) using a colorimetric indicator.[12][13]

Potentiometric (pH-Metric) Titration

Principle of the Method

Potentiometric titration is a highly accurate classical method for determining stability constants.[14] It works on the principle of competition: the metal ion (Mⁿ⁺) and protons (H⁺) compete for the same binding sites on the ligand (Aβ).[15]

Mⁿ⁺ + Aβ ⇌ M-Aβ H⁺ + Aβ ⇌ H-Aβ

When a metal ion is added to a solution of Aβ, it can displace protons from the binding sites (e.g., histidine imidazole groups, carboxylates), causing a measurable change in pH.[4][16] By titrating this system with a standardized acid or base and monitoring the pH, one can calculate the protonation constants of Aβ and the stability constants of the metal-Aβ complex.[17][18]

Experimental Workflow Diagram

Caption: Workflow for pH-metric determination of binding constants.

Detailed Protocol

-

System Setup: Use a temperature-controlled titration vessel (25.0 ± 0.1 °C) and a high-precision pH meter with a combination glass electrode capable of 0.1 mV resolution.[11] Purge the solution with an inert gas (e.g., argon) to prevent CO₂ dissolution, which would interfere with pH readings.[19]

-

Electrode Calibration: Calibrate the electrode system by titrating a known concentration of strong acid (e.g., HCl) with a standardized, carbonate-free strong base (e.g., NaOH). This allows for the determination of the standard electrode potential (E°) and the slope of the electrode response, converting mV readings to proton concentration (-log[H⁺]).[11]

-

Ligand Protonation Titration:

-

Pipette a known volume and concentration of monomeric Aβ into the titration vessel.

-

Add the supporting electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition and allowing the reading to stabilize. This titration provides the data needed to calculate the protonation constants (pKa values) of Aβ's binding residues.[20]

-

-

Metal-Ligand Titration:

-

Prepare an identical solution to step 3, but also add a known concentration of the metal salt (e.g., ZnCl₂). The Aβ:metal ratio is typically between 2:1 and 5:1.[21]

-

Perform the titration with NaOH as before. The resulting titration curve will be shifted relative to the ligand-only curve due to the displacement of protons by the metal ion.[22]

-

-

Data Analysis:

-

The titration data (volume of titrant vs. pH) from all three experiments (blank, ligand, and metal+ligand) are used to calculate the average number of protons bound to the ligand (n̄A) and the average number of ligands bound per metal ion (n̄).[18][21]

-

Specialized software (e.g., Hyperquad, SUPERQUAD) is used to fit the data by building a speciation model that includes all protonation and complexation equilibria. The output of this fitting process yields the pKa values for Aβ and the overall stability constants (log β) for the metal-Aβ complexes.[14]

-

| Parameter | Typical Value / Condition | Rationale |

| Temperature | 25.0 ± 0.1 °C | Thermodynamic constants are temperature-dependent.[17] |

| Ionic Strength | 0.10 M or 0.15 M KCl | Maintains constant activity coefficients for all species in solution.[11] |

| Aβ Concentration | 20 µM - 200 µM | Must be high enough for accurate pH measurement but low enough to avoid aggregation. |

| Metal:Ligand Ratio | 1:2 to 1:5 | Ensures an excess of ligand to favor complex formation and simplify modeling.[21] |

| Titrant (Base) | 0.1 M NaOH (Carbonate-free) | Carbonate acts as a buffer and a weak ligand, interfering with the measurement. |

Spectrophotometric Titration

Principle of the Method

This method is applicable when the formation of the metal-Aβ complex results in a change in the solution's absorbance or fluorescence properties.[15] This can occur if the metal ion itself has a d-d electronic transition (e.g., Cu²⁺) that is altered upon binding, or if binding perturbs the environment of an intrinsic chromophore in the peptide (e.g., tyrosine) or an extrinsic fluorescent probe. By monitoring this spectral change as a function of increasing metal concentration, a binding isotherm can be constructed and fit to a suitable model to extract the binding constant.

Experimental Workflow Diagram

Caption: General workflow for spectrophotometric titration experiments.

Detailed Protocol

-

Wavelength Selection:

-

Record the full absorbance or emission spectrum of Aβ alone and Aβ in the presence of a saturating concentration of the metal ion.

-

Identify the wavelength (λ_max) where the largest spectral change occurs upon complex formation. This wavelength will be used for the titration experiment.

-

-

Titration Setup:

-

Place a fixed volume and concentration of monomeric Aβ solution in a quartz cuvette. The concentration should be chosen such that the initial signal is well within the linear range of the spectrophotometer.

-

Use a microsyringe to make sequential additions of the concentrated metal stock solution directly into the cuvette. Expert Insight: Using a highly concentrated metal stock minimizes dilution effects throughout the titration. A total volume change of <5-10% is desirable.

-

-

Data Acquisition:

-

After each addition of the metal solution, mix the contents of the cuvette thoroughly and allow the system to reach equilibrium (typically 1-2 minutes).

-

Record the absorbance or fluorescence intensity at the pre-determined wavelength.

-

Continue the additions until the signal no longer changes, indicating that the Aβ binding sites are saturated.

-

-

Data Analysis:

-

Correct the raw data for any dilution by multiplying each data point by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of titrant added.

-

Plot the change in signal (ΔAbsorbance or ΔFluorescence) against the total metal concentration.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) using non-linear regression software (e.g., Origin, GraphPad Prism). This analysis will yield the dissociation constant (Kd) and the stoichiometry of binding (n).[23]

-

Isothermal Titration Calorimetry (ITC)

Principle of the Method

ITC is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile of the interaction in a single experiment.[24][25] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (metal ion) binds to a macromolecule (Aβ).[24] A solution of the metal ion is titrated into a cell containing the Aβ solution. Each injection produces a heat pulse that is directly proportional to the amount of binding that occurs. As the Aβ becomes saturated, the heat pulses diminish.

Detailed Protocol

-

Sample Preparation:

-

Prepare monomeric Aβ and the metal solution in the exact same buffer from the same buffer stock. Causality: Mismatched buffers between the syringe and the cell will generate large heats of dilution, obscuring the binding signal.

-

Degas both solutions thoroughly immediately before the experiment to prevent air bubbles from forming in the cell or syringe, which causes significant noise.

-

Aβ (in the cell) is typically at a concentration of 10-50 µM. The metal ion (in the syringe) should be 10-20 times more concentrated than the Aβ.[26]

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.

-

Define the injection parameters: typically 19-25 injections of 1.5-2.5 µL each, with sufficient spacing between injections (e.g., 150-180 s) to allow the signal to return to baseline.

-

-

Running the Experiment:

-

Load the Aβ solution into the sample cell and the metal solution into the injection syringe.

-

Perform a control titration by injecting the metal solution into the buffer-only cell. This measures the heat of dilution of the metal ion, which must be subtracted from the experimental data for the highest accuracy.[27]

-

Run the main experiment, titrating the metal into the Aβ solution.

-

-

Data Analysis:

-

The raw data is a series of heat spikes (in µcal/sec) over time. Integrate the area under each peak to determine the heat change (ΔH) for each injection.

-

Plot these integrated heats per mole of injectant against the molar ratio of [Metal]/[Aβ].

-

Use the instrument's analysis software (e.g., NanoAnalyze, Origin-ITC) to fit this binding isotherm to a binding model. The fit yields the key thermodynamic parameters:

-

| Parameter | Description | Significance for Aβ-Metal Binding |

| Kd (µM to nM) | Dissociation Constant | A direct measure of binding affinity. Lower Kd means tighter binding.[4] |

| n | Stoichiometry | The number of metal ions that bind to one Aβ molecule. |

| ΔH (kcal/mol) | Enthalpy Change | Heat released/absorbed. Indicates changes in bonding (e.g., covalent, H-bonds). |

| ΔS (cal/mol·K) | Entropy Change | Change in disorder. Often reflects conformational changes and solvent rearrangement upon binding. |

Concluding Remarks: A Multi-Method Approach

No single technique tells the whole story. Potentiometry provides highly accurate stability constants and crucial information about proton exchange, which is fundamental to how metal ions bind Aβ in a pH-dependent manner.[27] Spectrophotometry is a valuable and accessible technique when a suitable spectroscopic handle is available. ITC provides the most comprehensive thermodynamic picture, revealing the enthalpic and entropic driving forces behind the binding event.[25]

For a thorough and trustworthy characterization of metal-Aβ interactions, a multi-pronged approach is recommended. For instance, using ITC to get the full thermodynamic profile and potentiometry to understand the pH-dependence of the interaction provides a powerful, self-validating dataset. This rigorous approach is essential for advancing our understanding of Alzheimer's pathology and for the rational design of therapeutic interventions.

References

-

Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Methods in Enzymology, 413, 20-33. [6]

-

Teplow, D. B. (2006). Preparation of amyloid beta-protein for structural and functional studies. Semantic Scholar. [7]

-

Fezoui, Y., et al. (2000). A standardized and biocompatible preparation of aggregate-free amyloid beta peptide for biophysical and biological studies of Alzheimer's disease. Oxford Academic. [9]

-

Kyoto University. Chelete Titration | Operation Guide for Chemistry Experiments. [12]

-

IUPAC. TECHNIQUE FOR THE pH-METRIC. [14]

-

Oreate AI. (2026). Understanding pH-Metric Titration: A Key Technique in Coordination Chemistry. [17]

-

Teplow, D. B. (2006). Preparation of amyloid β-protein for structural and functional studies. SciSpace. [8]

-

Dalal Institute. Determination of Binary Formation Constants by pH-metry and Spectrophotometry. [15]

-

Pawar, R. P., et al. pH-Metric Study on Determination of Metal-Ligand Stability Constants of some Substituted Isoxazolines. SciSpace. [18]

-

Teplow, D. B. (2018). Preparation of Amyloid β-Protein for Structural and Functional Studies. ResearchGate. [10]

-

Analytical Chemistry 1. (2021). Lesson 50 Complexation Titrations. YouTube. [28]

-

Bodkhe, P. S., et al. (Year not specified). pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry. [19]

-

Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. [11]

-

Truman ChemLab. (2008). Determination of Mg by Titration with EDTA. [13]

-

ResearchGate. (Year not specified). Isothermal titration calorimetry analysis of Ni binding to Aβ40. [26]

-

Talmard, C., Bouzan, A., & Faller, P. (2007). Zinc binding to amyloid-beta: isothermal titration calorimetry and Zn competition experiments with Zn sensors. PubMed. [4]

-

Lee, S., et al. (2016). Principles and practice of determining metal–protein affinities. Portland Press. [27]

-

Talmard, C., Bouzan, A., & Faller, P. (2007). Zinc Binding to Amyloid-β: Isothermal Titration Calorimetry and Zn Competition Experiments with Zn Sensors. ACS Publications. [16]

-

Hagedoorn, P. L., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. PMC. [1]

-

Remelli, M., et al. (2018). Heavy metal ions binding to amyloid-b peptides: biochemical and biomedical implications. ResearchGate. [29]

-

Hagedoorn, P. L., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. PubMed. [2]

-

Mane, S. D., et al. (Year not specified). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Publication Corporation. [22]

-

Gholap, A. D., & Rajput, P. R. (2010). Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. [URL: https://www.rjpbcs.com/pdf/2010_1(3)/[7].pdf]([Link]7].pdf)[21]

-

El-Bindary, A. A., et al. (2014). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scientific Research Publishing. [20]

-

Hagedoorn, P. L., et al. (2023). Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly. ACS Publications. [3]

-

Hureau, C., & Faller, P. (2014). Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease. RSC Publishing. [5]

-

Malvern Panalytical. (2016). Isothermal Titration Calorimetry. [24]

-

Gershoni-Poranne, R. (2016). How can I calculate a binding constant?. ResearchGate. [23]

-

Wilcox, D. E. (2008). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. ResearchGate. [25]

Sources

- 1. Metal Binding of Alzheimer’s Amyloid-β and Its Effect on Peptide Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal Binding of Alzheimer's Amyloid-β and Its Effect on Peptide Self-Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Zinc binding to amyloid-beta: isothermal titration calorimetry and Zn competition experiments with Zn sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal complexes designed to bind to amyloid-β for the diagnosis and treatment of Alzheimer's disease - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00026A [pubs.rsc.org]

- 6. Preparation of amyloid beta-protein for structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. cost-nectar.eu [cost-nectar.eu]

- 12. Chelete Titration | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]

- 13. chemlab.truman.edu [chemlab.truman.edu]

- 14. media.iupac.org [media.iupac.org]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Understanding pH-Metric Titration: A Key Technique in Coordination Chemistry - Oreate AI Blog [oreateai.com]

- 18. scispace.com [scispace.com]

- 19. asianpubs.org [asianpubs.org]

- 20. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 21. rjpbcs.com [rjpbcs.com]

- 22. asianpubs.org [asianpubs.org]

- 23. researchgate.net [researchgate.net]

- 24. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(2-Carboxyethyl)iminodiacetic Acid in Cosmetic Formulations

Abstract: This document provides a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the application of N-(2-Carboxyethyl)iminodiacetic acid, also known as β-Alanine Diacetic Acid (β-ADA) or CEIA, in cosmetic formulations. This guide covers the functional role of CEIA as a chelating agent, its mechanism of action, and detailed protocols for its incorporation, performance evaluation, and stability assessment in cosmetic systems. A significant focus is placed on the current regulatory and safety landscape, highlighting the need for rigorous in-house validation due to existing data gaps.

Introduction to this compound (CEIA)

This compound (CEIA) is an aminopolycarboxylic acid that functions primarily as a chelating agent or sequestrant in cosmetic formulations.[1] Its molecular structure allows it to form stable, water-soluble complexes with polyvalent metal ions, effectively inactivating them.

Metal ions, such as iron (Fe), copper (Cu), calcium (Ca), and magnesium (Mg), are often present as impurities in cosmetic raw materials, including water, pigments, and botanical extracts.[1] If left unchecked, these ions can catalyze oxidative reactions, leading to a cascade of undesirable effects, including:

-